2-(4-iodophenyl)-1-phenyl-1H-benzimidazole
Overview
Description
2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Mode of Action
It is known that similar compounds, such as tetrazolium salts, are reduced to formazan dyes in the presence of metabolically active cells . This reduction process is often used as a proxy for cellular respiration rates , suggesting that 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole may interact with cellular metabolic processes.
Biochemical Pathways
The compound’s similarity to tetrazolium salts suggests it may interact with pathways involved in cellular respiration .
Pharmacokinetics
A related compound, sodium 4-(4-iodophenyl)butanoate, has been used to modulate the pharmacokinetics of a radiolabeled peptide . This suggests that iodophenyl compounds may have unique pharmacokinetic properties that can be manipulated for therapeutic purposes.
Result of Action
Similar compounds, such as tetrazolium salts, are known to be toxic to prokaryotes . This suggests that this compound may have cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the reduction of similar compounds, such as tetrazolium salts, is influenced by the presence of metabolically active cells . Additionally, the pharmacokinetics of related compounds can be modulated by the administration of albumin-binding inhibitors .
Biochemical Analysis
Biochemical Properties
2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in electron transport systems. For instance, it is known to interact with succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain, where it acts as an artificial electron acceptor . This interaction results in the reduction of the compound to a red formazan dye, which can be quantitatively measured. Additionally, this compound has been observed to inhibit certain prokaryotic enzymes, leading to a decrease in cellular respiration rates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activity of NADH-oxidase in the plasma membrane, leading to a reduction in superoxide production . This inhibition can alter cellular redox states and impact various signaling pathways. Furthermore, this compound has been found to induce changes in gene expression related to oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its role as an artificial electron acceptor in redox reactions. The compound binds to enzymes such as succinate dehydrogenase and accepts electrons, leading to the formation of a red formazan dye . This process can be used to measure enzyme activity and cellular respiration rates. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as NADH-oxidase, by binding to their active sites and preventing substrate interaction .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of inhibiting cellular respiration and altering redox states . These effects are often observed within the first hour of exposure and can persist for several hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study enzyme activity and cellular respiration . At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions and cellular respiration. The compound interacts with enzymes such as succinate dehydrogenase and NADH-oxidase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of the cell, particularly in terms of energy production and oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes via specific transporters, and it can accumulate in certain cellular compartments . This accumulation can affect the localization and activity of the compound, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the mitochondria, where it interacts with enzymes involved in the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The mitochondrial localization of the compound is essential for its role in inhibiting cellular respiration and altering redox states .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and o-phenylenediamine.
Cyclization Reaction: The key step involves the cyclization of 4-iodoaniline with o-phenylenediamine in the presence of a suitable catalyst, such as palladium, under controlled conditions to form the benzimidazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of organic materials with specific electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Iodophenylbenzimidazole: Similar structure but with variations in the position of the iodine atom.
1-Phenylbenzimidazole: Similar core structure but without the iodine substitution.
Uniqueness
2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and biological studies where iodine’s reactivity is advantageous.
Properties
IUPAC Name |
2-(4-iodophenyl)-1-phenylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBPNMWQFEAJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268992 | |
Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760212-42-8 | |
Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760212-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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